![molecular formula C18H13NO4S B2477201 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid CAS No. 861209-67-8](/img/structure/B2477201.png)
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid
Overview
Description
4-[5-(Carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid (CTPA) is a novel compound derived from the carboxylation of 4-phenyl-1,3-thiazol-2-ylbenzoic acid (PTBA). It is a highly promising compound due to its unique properties, which make it useful in a variety of scientific research applications. CTPA is a versatile compound that can be used for synthesis, as a catalyst, as a drug, or as a therapeutic agent.
Scientific Research Applications
Pharmaceutical Development
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid is often explored in pharmaceutical research for its potential therapeutic properties. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers investigate its efficacy in treating conditions such as inflammation, bacterial infections, and even cancer .
Biochemical Assays
This compound is used in biochemical assays to study enzyme interactions and inhibition. Its ability to bind to specific enzymes makes it valuable in understanding enzyme kinetics and mechanisms. This application is crucial for developing enzyme inhibitors that can serve as drugs or biochemical tools .
Material Science
In material science, 4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid is utilized in the synthesis of novel polymers and materials. Its thiazole ring and carboxylic acid groups provide sites for polymerization and cross-linking, leading to materials with unique mechanical and chemical properties. These materials can be used in coatings, adhesives, and nanocomposites .
Coordination Chemistry
The compound’s ability to act as a ligand in coordination chemistry is another significant application. It can form complexes with various metal ions, which are studied for their catalytic, magnetic, and electronic properties. These metal-organic frameworks (MOFs) have potential applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withCaspase-3 , a protein involved in apoptosis or programmed cell death .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target protein, potentially altering its function and leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been implicated in theshikimate and phenylpropanoid pathways , which are important for the biosynthesis of phenolic compounds .
Pharmacokinetics
Similar compounds are known to undergo conjugation in the liver and excretion as different metabolites . These processes can significantly impact the bioavailability of the compound.
Result of Action
Based on its potential interaction with caspase-3, it may influence apoptosis or programmed cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect its stability and interaction with its target .
properties
IUPAC Name |
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4S/c20-15(21)10-14-16(11-4-2-1-3-5-11)19-17(24-14)12-6-8-13(9-7-12)18(22)23/h1-9H,10H2,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQPAVNNMOSSAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=C(C=C3)C(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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